Hexahydrohippurate

Metabolism Pharmacokinetics Hepatic Conjugation

Hexahydrohippurate (CAS 32377-88-1) is a microbiota-dependent N-acylglycine conjugate—absent in germ-free animals—making it an unambiguous biomarker for gut microbial shikimate metabolism. Unlike aromatic hippuric acid (ubiquitous urinary baseline 128–259 μmol/mmol creatinine), hexahydrohippurate provides specific microbial functional readout. Validated baseline 50 mg/L in cattle urine supports robust LC-MS/GC-MS method validation. Dramatically lower hepatic conjugation efficiency (2% vs. hippuric acid at 50%) makes it a critical probe for glycine N-acyltransferase SAR studies. Documented human dietary biomarker following Allium consumption. For metabolomics, microbiome, and conjugation kinetics research where specificity cannot be compromised.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 32377-88-1
Cat. No. B1199173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrohippurate
CAS32377-88-1
Synonymscyclohexanoylglycine
hexahydrohippurate
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCC(=O)O
InChIInChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
InChIKeyROXXNENGCGLRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrohippurate CAS 32377-88-1 | N-Acylglycine Metabolite for Metabolic and Biomarker Research


Hexahydrohippurate (CAS 32377-88-1), also known as cyclohexanoylglycine or N-(cyclohexylcarbonyl)-glycine, is an N-acyl-alpha amino acid derivative of glycine characterized by a saturated cyclohexane ring conjugated to glycine via an amide bond [1]. It is formed endogenously in mammals as a microbial-dependent metabolite of dietary shikimic acid via gut microbiota conversion to cyclohexanecarboxylate, followed by hepatic and renal glycine conjugation [2]. Unlike the aromatic hippuric acid, hexahydrohippurate contains a fully saturated alicyclic moiety, which alters its physicochemical properties and metabolic handling [3].

Hexahydrohippurate vs Hippuric Acid and Tetrahydrohippurate: Critical Differences in Metabolic Origin and Saturation State


Hexahydrohippurate cannot be substituted with its closest analogs—hippuric acid (benzoylglycine) or 3,4,5,6-tetrahydrohippurate—due to fundamental differences in ring saturation that directly impact metabolic interpretation, analytical detection, and experimental utility. Hippuric acid derives from aromatic benzoic acid metabolism and is a ubiquitous human urinary constituent with baseline urinary concentrations averaging 128–259 μmol/mmol creatinine [1], whereas hexahydrohippurate originates exclusively via microbial shikimate metabolism and is essentially absent in germ-free animals, making it a specific reporter of gut microbial functional activity [2]. Furthermore, in isolated perfused rat liver experiments, hexahydrohippurate constitutes only 2% of total glycine conjugates compared to hippuric acid at 50% [3], demonstrating that these structurally similar conjugates are handled with markedly different metabolic efficiency—a factor that invalidates simple molar substitution in quantitative assays.

Quantitative Differentiation of Hexahydrohippurate (CAS 32377-88-1) from Structural Analogs: A Procurement-Focused Evidence Guide


Hexahydrohippurate vs Hippuric Acid: Differential Hepatic Glycine Conjugation Efficiency

In isolated perfused rat liver experiments, hexahydrohippurate exhibited markedly lower conjugation efficiency compared to the aromatic analog hippuric acid [1]. The relative formation rates reflect differential substrate recognition by the hepatic glycine N-acyltransferase system, with the saturated cyclohexane ring being a substantially poorer substrate than the planar aromatic benzoyl moiety.

Metabolism Pharmacokinetics Hepatic Conjugation

Hexahydrohippurate in Bovine Urine: Quantitative Baseline Concentration for Analytical Method Validation

Hexahydrohippuric acid was first described and quantified in cattle urine by Suemitsu et al. (1971) at a concentration of 50 mg/L [1]. This quantitative benchmark provides a validated reference point for analytical method development and calibration, whereas comparable baseline data for 3,4,5,6-tetrahydrohippurate in the same matrix under identical dietary conditions is not established, limiting its utility as a reference standard.

Analytical Chemistry Veterinary Metabolomics Method Validation

Hexahydrohippurate vs Hippuric Acid: Differential Solubility Profile for Formulation Considerations

Hexahydrohippuric acid exhibits distinct solubility characteristics compared to its aromatic analog hippuric acid, with defined solvent compatibility data available from commercial vendors . The saturated cyclohexane ring confers altered hydrophobicity (predicted LogP 0.78–1.23) relative to the aromatic benzoyl moiety, directly impacting solvent selection for in vitro assays and analytical sample preparation.

Formulation Science Solubility Sample Preparation

Hexahydrohippurate as a Microbiota-Specific Metabolite: Absence in Germ-Free Animals Differentiates It from Ubiquitous Hippurate

Mass spectrometric analysis of shikimate biotransformation products established that hexahydrohippurate formation is entirely dependent on initial metabolic transformations by gastrointestinal microorganisms [1]. In contrast, hippuric acid can be formed endogenously from multiple aromatic precursors independent of gut microbial activity, making hexahydrohippurate a more specific biomarker for microbial functional capacity.

Microbiome Research Metabolomics Biomarker Discovery

Physical Property Differentiation: Melting Point Specification for Identity Confirmation and Quality Control

Hexahydrohippuric acid has a reported melting point of 152°C , a physical constant that serves as a definitive identity confirmation parameter. This value distinguishes it from closely related N-acylglycine derivatives and provides a simple, non-instrumental quality control check upon receipt.

Quality Control Identity Testing Analytical Reference Standards

High-Value Application Scenarios for Hexahydrohippurate (CAS 32377-88-1) Based on Quantitative Evidence


Veterinary Metabolomics: Analytical Method Development and Validation

For analytical laboratories developing LC-MS or GC-MS methods to quantify urinary metabolites in ruminants, hexahydrohippurate serves as an ideal calibration standard with a literature-validated baseline concentration of 50 mg/L in cattle urine [1]. This quantitative benchmark enables robust method validation and inter-laboratory reproducibility, which is not available for the tetrahydro analog. Laboratories can use this established value to verify extraction efficiency and instrument response linearity before analyzing experimental samples.

Microbiome Functional Activity Studies: Gut Microbial Metabolism Reporter

In studies examining gut microbial functional capacity and host-microbe metabolic interactions, hexahydrohippurate provides a microbiota-dependent readout that is absent in germ-free animals [1]. Unlike hippuric acid, which derives from multiple aromatic precursors independent of microbial activity, hexahydrohippurate formation requires intact gastrointestinal microorganisms capable of shikimate-to-cyclohexanecarboxylate conversion. Researchers investigating dietary polyphenol metabolism, prebiotic interventions, or antibiotic-induced dysbiosis should select hexahydrohippurate over hippuric acid for unambiguous interpretation.

In Vitro Hepatic Conjugation Assays: Substrate Specificity Studies

Hexahydrohippurate's dramatically lower conjugation efficiency (2%) compared to hippuric acid (50%) in isolated perfused rat liver systems [1] makes it a valuable probe for investigating glycine N-acyltransferase substrate specificity and structure-activity relationships. Researchers studying the molecular determinants of hepatic conjugation should employ hexahydrohippurate as the saturated alicyclic comparator alongside the aromatic hippuric acid to dissect how ring planarity and electronic configuration influence enzyme recognition. Substitution with either compound would confound interpretation of structure-dependent conjugation kinetics.

Dietary Biomarker Discovery: Allium Consumption Metabolite

Hexahydrohippuric acid has been identified in human urine profiles following onion and garlic consumption [1], establishing its utility as a dietary exposure biomarker in nutritional metabolomics studies. This application is supported by the compound's microbial-dependent origin from plant-derived shikimic acid, making it a specific indicator of Allium vegetable intake and associated gut microbial metabolic activity. Laboratories conducting dietary intervention studies requiring objective compliance markers should consider hexahydrohippurate as a candidate biomarker with documented human relevance.

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